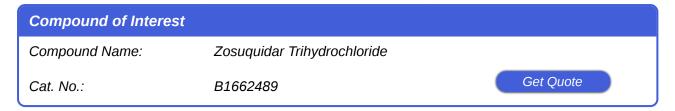


# Zosuquidar: A Technical Guide to Overcoming Pglycoprotein-Mediated Multidrug Resistance in Cancer

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For Researchers, Scientists, and Drug Development Professionals

## **Introduction: The Challenge of Multidrug Resistance**

Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1).[1][2] P-gp functions as an ATP-dependent efflux pump, actively removing a wide array of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3][4][5] This leads to resistance to both the primary chemotherapeutic agent and a broad spectrum of other drugs.

Zosuquidar (LY335979) is a potent and highly selective third-generation P-gp inhibitor developed to counteract MDR.[6] By blocking the P-gp efflux pump, Zosuquidar aims to restore the sensitivity of cancer cells to chemotherapeutic agents, offering a promising strategy to improve patient outcomes.[3][4] This guide provides an in-depth technical overview of Zosuquidar, including its mechanism of action, preclinical and clinical data, and key experimental protocols for its evaluation.

## Zosuquidar: A Profile of a P-gp Inhibitor





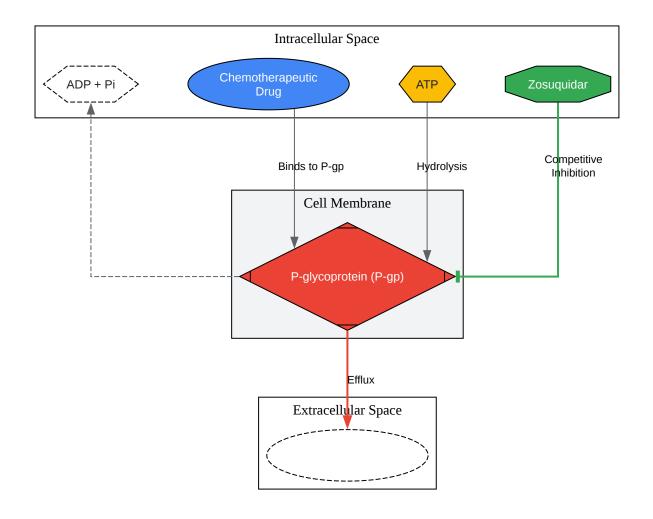


Zosuquidar is a cyclopropyldibenzosuberane derivative that acts as a non-transported, competitive inhibitor of P-gp.[6][7] It exhibits high affinity for P-gp, with a Ki value of approximately 59-60 nM.[7][8][9] Unlike earlier generation inhibitors, Zosuquidar shows high specificity for P-gp and does not significantly inhibit other ABC transporters like MRP1 or BCRP at therapeutic concentrations.[10][11]

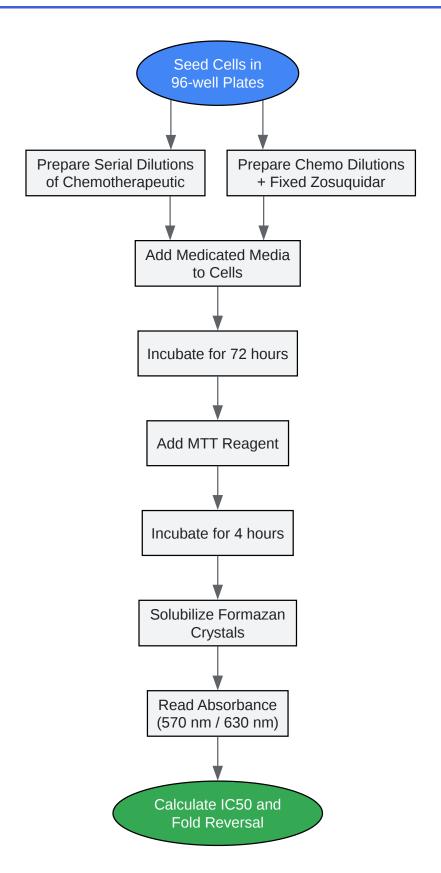
### **Mechanism of Action**

Zosuquidar functions by directly binding to the P-gp transporter, likely within the central drug-binding pocket. This competitive inhibition prevents the binding and subsequent efflux of chemotherapeutic substrates.[6][7] The process relies on the hydrolysis of ATP to fuel the conformational changes necessary for drug transport; Zosuquidar's binding interferes with this cycle, effectively disabling the pump.[3][5]

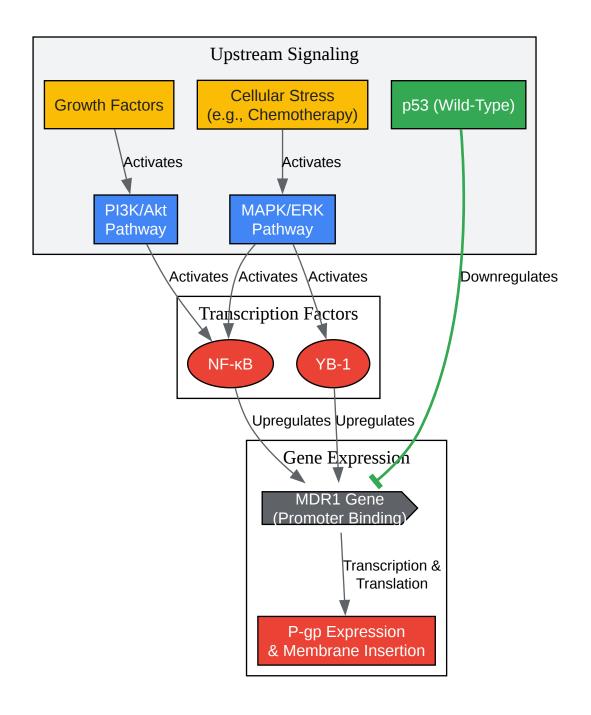












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